molecular formula C13H13N3O2 B2786365 2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide CAS No. 723737-15-3

2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide

Cat. No.: B2786365
CAS No.: 723737-15-3
M. Wt: 243.266
InChI Key: RVLJKTAZWJQYCR-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide is a small molecule acetamide derivative with the molecular formula C13H13N3O2 and a monoisotopic mass of 243.1008 g/mol (for C12N14) . This research compound is a member of the 2-aryloxy-N-pyrimidinylacetamide chemical class, which has been identified in high-throughput screening campaigns as a scaffold of interest for investigating SLACK potassium channels (KNa1.1, Slo2.2) . Gain-of-function mutations in the KCNT1 gene that encodes the SLACK channel are linked to severe and pharmacoresistant epileptic disorders such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) . Small molecule inhibitors of SLACK are therefore a compelling therapeutic approach, making analogs like this compound valuable tools for probing channel function and structure-activity relationships (SAR) . The compound is provided with characterized NMR data (1D 1H) collected on a 600 MHz spectrometer, with sample conditions of 1mM concentration in DMSO at pH 6.0 and 298K, supporting its use in fragment-based screening and quality control . This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle the material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10-5-2-3-6-11(10)18-9-12(17)16-13-14-7-4-8-15-13/h2-8H,9H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLJKTAZWJQYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide typically involves the reaction of 2-methylphenol with pyrimidin-2-ylacetic acid or its derivatives. The reaction is often catalyzed by transition metal catalysts such as palladium or copper to enhance the reaction rate and regioselectivity . The use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions is also a valuable approach .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide. Research indicates that derivatives containing pyrimidine and related structures exhibit significant inhibitory effects on cancer cell proliferation. For instance, compounds with a similar scaffold have been shown to inhibit telomerase activity in gastric cancer cell lines, demonstrating an IC50 value comparable to established anticancer agents .

2. Analgesic and Anti-inflammatory Effects
The compound has also been investigated for its analgesic and anti-inflammatory properties. In several studies, derivatives of pyrimidine have displayed notable efficacy in reducing inflammation and pain. For example, certain benzimidazole derivatives demonstrated significant analgesic activity in animal models, suggesting that similar compounds could be developed from the this compound structure .

Table 1: Summary of Pharmacological Activities

Activity TypeCompound StructureIC50 (µM)Reference
AnticancerPyrimidine derivatives1.18
AnalgesicBenzimidazole derivatives20 mg/kg
Anti-inflammatoryVarious derivatives0.86 - 1.87

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on novel pyrimidine derivatives demonstrated their effectiveness against multiple cancer cell lines, including HEPG2 and MCF7. The most potent derivative exhibited an IC50 value of 1.18 µM, indicating strong potential for further development as an anticancer agent .

Case Study 2: Analgesic Properties
In a comparative analysis of various benzimidazole derivatives, one compound showed a significant reduction in pain response in acetic acid-induced writhing tests in mice. This study supports the hypothesis that modifications to the pyrimidine structure can enhance analgesic properties .

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may mimic or inhibit natural substrates, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Structural Features Pharmacological Activity Metabolic Stability Insights Key References
This compound 2-methylphenoxy (lipophilic), pyrimidin-2-yl (H-bond donor/acceptor) Likely anti-inflammatory/analgesic Methyl group may slow oxidation
490-M18 () (2E)-(hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid Unspecified Hydroxyimino group may increase reactivity
2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () Sulfanyl linker, 4-methylpyridin-2-yl Biologically active intermediate Sulfur may enhance stability
N-(5-chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide () Chloropyridinyl, phenylsulfanyl Unspecified Chlorine may reduce metabolism
2-(2-aminophenyl)-N-pyrimidin-2-ylacetamide () 2-aminophenyl (polar), pyrimidin-2-yl Potential CNS activity Amino group may increase solubility

Key Observations:

Substituent Impact on Lipophilicity: The 2-methylphenoxy group in the target compound enhances lipophilicity compared to polar substituents like the 2-aminophenyl group in . This difference may influence blood-brain barrier penetration or tissue distribution .

Functional Group Effects: Compounds with sulfanyl linkers (e.g., ) or hydroxyimino groups (e.g., 490-M18) exhibit distinct electronic properties. The sulfanyl group in may confer resistance to enzymatic degradation compared to ester or amide linkages .

Pyrimidine vs.

Pharmacological Activity

  • Anti-inflammatory and Analgesic Potential: Phenoxy acetamides with substituents like 2-methylphenoxy () or 4-fluorophenyl () demonstrate anti-inflammatory activity. The target compound’s 2-methylphenoxy group aligns with these active derivatives, suggesting similar efficacy .
  • Metabolic Pathways: Methyl groups (as in the target compound) are often metabolized via oxidation, but the steric hindrance from the ortho-methylphenoxy group may slow this process compared to para-substituted analogues (e.g., 5-CH2-OH-[S2200] in ) .

Biological Activity

2-(2-methylphenoxy)-N-pyrimidin-2-ylacetamide, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O2, with a molecular weight of approximately 218.25 g/mol. Its structure features a pyrimidine ring substituted with a 2-methylphenoxy group and an acetamide moiety, which may influence its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrimidine compounds often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections summarize key findings related to the biological activities of this compound.

Anti-inflammatory Activity

Pyrimidine derivatives have been extensively studied for their anti-inflammatory effects. In vitro assays have shown that certain pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds with similar structures demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: Comparative IC50 Values of Pyrimidine Derivatives Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Celecoxib0.04 ± 0.010.04 ± 0.01
Compound A (similar)0.05 ± 0.020.03 ± 0.01
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is yet to be determined.

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has also been explored, particularly against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). In vitro studies have shown promising results for related compounds, with minimal inhibitory concentrations (MICs) demonstrating effective antibacterial activity .

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

CompoundMIC against MRSA (μM)MIC against Pseudomonas aeruginosa (μM)
Levofloxacin3461384
Compound B (similar)5212085
This compoundTBDTBD

Anticancer Activity

Pyrimidine derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis. Studies focusing on structural analogs have reported significant cytotoxic effects against different cancer cell lines .

Case Studies

  • In Vivo Efficacy : A study evaluated the in vivo efficacy of pyrimidine derivatives in models of inflammation and infection. Results indicated that certain compounds significantly reduced edema in carrageenan-induced paw edema models, suggesting strong anti-inflammatory properties.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that some pyrimidine derivatives inhibit key enzymes involved in inflammatory pathways, such as iNOS and COX-2, further supporting their therapeutic potential .

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